(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one
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Overview
Description
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a hydroxyprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclopropyl ketone with a fluorophenyl methoxy benzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-cyclopropyl-1-{3-[(4-chlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one
- (2Z)-3-cyclopropyl-1-{3-[(4-bromophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one
Uniqueness
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs
Properties
IUPAC Name |
1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c20-16-8-4-13(5-9-16)12-23-17-3-1-2-15(10-17)19(22)11-18(21)14-6-7-14/h1-5,8-11,14,22H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNWABORVYKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=C(C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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